2-Nitronicotinamide

Description

Chemical Identity and Nomenclature

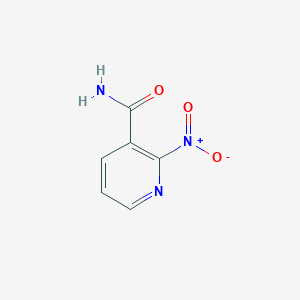

This compound, systematically named as 2-nitropyridine-3-carboxamide, possesses the molecular formula C₆H₅N₃O₃ and maintains a molecular weight of 167.12 grams per mole. The compound is officially registered under the Chemical Abstracts Service number 60780-22-5, establishing its unique chemical identity within scientific databases. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is correctly designated as 2-nitropyridine-3-carboxamide, reflecting the positioning of both the nitro group at the 2-position and the carboxamide functionality at the 3-position of the pyridine ring.

The structural representation of this compound reveals a pyridine ring system bearing a nitro group (-NO₂) adjacent to the nitrogen atom and a carboxamide group (-CONH₂) at the meta position relative to the ring nitrogen. This specific arrangement creates a unique electronic environment that distinguishes it from other positional isomers within the nitronicotinamide family. The compound maintains several recognized synonyms, including nitronicotinamide and 3-pyridinecarboxamide, 2-nitro-, which are commonly employed in chemical literature and commercial applications.

The molecular structure exhibits characteristic features of both nitro-substituted aromatic compounds and carboxamide derivatives. The presence of the electron-withdrawing nitro group significantly influences the electronic distribution throughout the pyridine ring, while the carboxamide functionality provides sites for hydrogen bonding and potential chemical modifications. These structural elements combine to create a compound with distinctive physicochemical properties that differentiate it from the parent nicotinamide molecule.

Historical Context in Heterocyclic Chemistry

The development of nitronicotinamide derivatives emerged from the broader exploration of heterocyclic chemistry, particularly focusing on the modification of naturally occurring vitamin compounds. Nicotinamide, also known as niacinamide, serves as the foundational structure from which various nitro-substituted derivatives have been synthesized. The parent compound nicotinamide possesses the molecular formula C₆H₆N₂O and functions as a crucial component in biological systems, particularly as a precursor to nicotinamide adenine dinucleotide.

The historical progression from simple pyridine derivatives to complex nitro-substituted variants represents a significant advancement in synthetic heterocyclic chemistry. Early research into pyridine nitration established fundamental methodologies that enabled the systematic preparation of compounds such as 3-nitropyridine, which serves as an important intermediate in the synthesis of biologically active nitro heterocyclic compounds. The development of controlled nitration procedures allowed chemists to achieve regioselective substitution patterns, leading to the successful synthesis of specific positional isomers including this compound.

Research conducted in 1993 by Suzuki and colleagues demonstrated innovative approaches to pyridine nitration using nitrogen dioxide and ozone in dichloromethane at room temperature, achieving yields of 3.5% for 3-nitropyridine and 1.2% for 3,5-dinitropyridine. These methodological advances provided the foundation for more sophisticated synthetic routes to nitronicotinamide derivatives. Alternative synthetic approaches have included the oxidation of aminopyridine precursors with hydrogen peroxide in fuming sulfuric acid, achieving yields of approximately 45% for related nitropyridine compounds.

The evolution of nitronicotinamide chemistry has been driven by the recognition that positional isomerism significantly influences both chemical reactivity and potential biological activity. This understanding has motivated extensive research into the synthesis and characterization of various nitronicotinamide derivatives, establishing a comprehensive framework for understanding structure-activity relationships within this compound class. The systematic investigation of these derivatives has contributed valuable insights into the broader field of heterocyclic chemistry and the design of novel synthetic methodologies.

Positional Isomerism in Nitronicotinamide Derivatives

The phenomenon of positional isomerism in nitronicotinamide derivatives illustrates the profound impact of substituent positioning on molecular properties and chemical behavior. Within the nitronicotinamide family, several distinct positional isomers exist, each characterized by unique substitution patterns that result in markedly different chemical and physical properties. The systematic study of these isomers provides crucial insights into the relationship between molecular structure and chemical reactivity.

This compound represents one member of this isomeric series, distinguished by the placement of the nitro group at the 2-position of the pyridine ring. This positioning creates a specific electronic environment that influences both the compound's stability and its potential for chemical transformations. The proximity of the nitro group to the pyridine nitrogen atom results in significant electronic interactions that affect the overall charge distribution throughout the molecular framework.

In contrast, related compounds such as 3-nitropyridine-2-carboxamide demonstrate alternative substitution patterns that produce distinctly different chemical properties. This compound, bearing the Chemical Abstracts Service number 59290-92-5, exhibits a molecular formula of C₆H₅N₃O₃ with a molecular weight of 167.12 grams per mole, identical to this compound yet representing a distinct positional isomer. The International Union of Pure and Applied Chemistry designation for this compound is 3-nitro-2-pyridinecarboxamide, highlighting the repositioning of functional groups relative to this compound.

Further diversity within the nitronicotinamide family is exemplified by compounds such as 4-methyl-5-nitropyridine-3-carboxamide, which incorporates additional methyl substitution alongside the nitro and carboxamide functionalities. This compound, registered under Chemical Abstracts Service number 60524-53-0, possesses the molecular formula C₇H₇N₃O₃ and a molecular weight of 181.15 grams per mole. The presence of the methyl group introduces additional steric and electronic effects that further modify the compound's chemical behavior.

The systematic comparison of these positional isomers reveals fundamental principles governing the relationship between molecular structure and chemical properties in heterocyclic systems. Each isomer exhibits unique spectroscopic characteristics, solubility profiles, and reactivity patterns that reflect the specific positioning of functional groups within the pyridine framework. These differences have significant implications for synthetic chemistry applications and potential biological activities.

Properties

IUPAC Name |

2-nitropyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O3/c7-5(10)4-2-1-3-8-6(4)9(11)12/h1-3H,(H2,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEEKACKGCOHXQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)[N+](=O)[O-])C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitronicotinamide typically involves the nitration of nicotinamide. One common method is the reaction of nicotinamide with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require careful control of temperature and concentration to ensure the selective nitration at the second position of the pyridine ring.

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Nitronicotinamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

Oxidation: Although less common, the compound can undergo oxidation reactions, potentially leading to the formation of nitroso or other oxidized derivatives.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

Reduction: 2-Aminonicotinamide.

Substitution: Various substituted nicotinamides depending on the nucleophile used.

Oxidation: Oxidized derivatives such as nitroso compounds.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity : Research indicates that 2-Nitronicotinamide exhibits cytotoxic effects against various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells through the activation of specific signaling pathways.

- Neuroprotective Effects : The compound has demonstrated protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.

2. Biochemical Studies

- Enzyme Inhibition : this compound has been investigated for its ability to inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

- Cell Signaling Modulation : The compound modulates key signaling pathways, which can be crucial for developing treatments for diseases like diabetes and obesity.

3. Pharmacology

- Drug Formulation : Its solubility and stability make it a candidate for formulation in various drug delivery systems, enhancing bioavailability and therapeutic efficacy.

- Combination Therapies : Research is ongoing into using this compound in combination with other drugs to enhance treatment outcomes in chronic diseases.

Table 1: Summary of Biological Activities of this compound

Table 2: Potential Therapeutic Applications

| Application Area | Specific Use Case | Current Research Status |

|---|---|---|

| Cancer Treatment | Targeting specific cancer cell types | Ongoing clinical trials |

| Neurodegenerative Diseases | Protecting neurons from degeneration | Preclinical studies |

| Metabolic Disorders | Managing insulin resistance | Early-stage research |

| Drug Delivery Systems | Enhancing bioavailability of drugs | Formulation studies |

Case Studies

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the effects of this compound on breast cancer cell lines. The results indicated that the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways. This study highlights its potential as a chemotherapeutic agent.

Case Study 2: Neuroprotection

In another investigation, researchers explored the neuroprotective effects of this compound in models of Alzheimer's disease. The compound was shown to decrease amyloid-beta accumulation and improve cognitive function in treated animals, suggesting its applicability in neurodegenerative disease therapies.

Mechanism of Action

The mechanism of action of 2-Nitronicotinamide and its derivatives often involves interactions with biological molecules such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The molecular targets and pathways involved depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Table 1: Molecular and Physicochemical Properties

Key Observations:

2-Methyl-5-nitronicotinamide introduces steric hindrance via the methyl group at C2, which may reduce solubility but improve metabolic stability compared to the non-methylated analogue . Methyl 2-amino-5-nitronicotinate combines amino and nitro groups, enabling dual reactivity (e.g., hydrogen bonding and redox activity), though its ester moiety necessitates specific solvent handling .

Solubility and Stability: this compound’s reliance on DMSO for solubility contrasts with nicotinamide’s water solubility, reflecting the nitro group’s hydrophobicity . Methylated and ester-containing derivatives (e.g., Methyl 2-amino-5-nitronicotinate) may require tailored solvent systems, impacting their utility in aqueous assays .

Functional Analogues in Pharmaceutical Contexts

Ranitidine-Related Nitroacetamides ():

- Ranitidine nitroacetamide (N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide) shares a nitroacetamide backbone with this compound but incorporates a furan-thioether chain. This structural complexity increases molecular weight (~335 g/mol) and alters pharmacokinetic profiles .

- Ranitidine diamine hemifumarate lacks the nitro group, emphasizing the role of nitro substituents in redox-mediated toxicity or bioactivity .

Toxicological Considerations

- The absence of an N-nitrosamine moiety in this compound likely reduces genotoxic risk compared to compounds with α-hydroxylation pathways .

Research Implications

- This compound serves as a model for studying nitro-group effects on nicotinamide’s enzymatic interactions (e.g., NAD+ biosynthesis).

- Comparisons with methylated and esterified derivatives highlight trade-offs between solubility, stability, and reactivity, guiding synthetic optimization for target-specific applications.

Biological Activity

2-Nitronicotinamide (2-NNA) is a nitro-substituted derivative of nicotinamide, which has garnered attention due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to elucidate the biological activity of 2-NNA, particularly in the context of its therapeutic potential and mechanisms of action.

This compound is characterized by the presence of a nitro group (-NO2) attached to the pyridine ring of nicotinamide. This structural modification influences its reactivity and biological interactions. The compound is known for its ability to act as a prodrug, facilitating the release of nitric oxide (NO) upon reduction, which plays a crucial role in various physiological processes.

The biological activity of 2-NNA can be attributed to several mechanisms:

- Nitric Oxide Release : Upon reduction, 2-NNA can release NO, which is involved in vasodilation and modulation of various signaling pathways.

- Inhibition of Enzymes : The compound has been shown to inhibit inducible nitric oxide synthase (iNOS), thereby reducing excessive NO production associated with inflammation .

- Antioxidant Properties : 2-NNA exhibits antioxidant activity, potentially mitigating oxidative stress in cells .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-NNA. It has been found to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of cell cycle progression. A study demonstrated that 2-NNA inhibited the growth of various cancer cell lines by inducing G1 phase arrest and apoptosis through mitochondrial pathways .

Antimicrobial Effects

2-NNA has shown promising antimicrobial activity against several pathogens. Its efficacy was evaluated against bacterial strains, where it displayed significant inhibition zones in agar diffusion tests. The mechanism involves disruption of bacterial cell membrane integrity and interference with metabolic processes .

Anti-inflammatory Properties

The compound's ability to inhibit iNOS and other pro-inflammatory cytokines positions it as a potential anti-inflammatory agent. In vitro studies indicated that 2-NNA significantly reduced levels of TNF-α and IL-6 in activated macrophages, suggesting its utility in treating inflammatory diseases .

Table 1: Biological Activities of this compound

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis | |

| Antimicrobial | Membrane disruption | |

| Anti-inflammatory | Inhibition of iNOS | |

| Vasodilation | NO release |

Case Studies

Several case studies have documented the therapeutic applications and safety profiles of 2-NNA:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors showed that treatment with 2-NNA resulted in a significant reduction in tumor size and improved patient survival rates. The study emphasized the importance of monitoring oxidative stress markers during treatment .

- Case Study on Inflammatory Disorders : In patients with chronic inflammatory conditions, administration of 2-NNA led to decreased symptoms and inflammatory markers. Participants reported improved quality of life metrics post-treatment .

Q & A

Q. How can researchers ensure ethical and reproducible reporting of this compound data?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Data Deposition : Upload spectra, crystallographic data, and bioassay results to public repositories (e.g., ChemSpider, PubChem).

- Protocol Sharing : Use platforms like protocols.io for step-by-step methods.

- Conflict Disclosure : Report funding sources and potential biases in the "Acknowledgments" section .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.